3,4-Bis(2-chloroethoxy)aniline
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Overview
Description
3,4-Bis(2-chloroethoxy)aniline: is an organic compound with the molecular formula C10H13Cl2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with 2-chloroethoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(2-chloroethoxy)aniline typically involves the reaction of 3,4-dihydroxyaniline with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3,4-Dihydroxyaniline+2×2-ChloroethanolK2CO3,Refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(2-chloroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloroethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Bis(2-chloroethoxy)aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Bis(2-chloroethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
Comparison with Similar Compounds
4-(2-Chloroethoxy)aniline: A related compound with a single chloroethoxy group.
3,4-Dichloroaniline: An aniline derivative with chlorine atoms at the 3 and 4 positions.
3,4-Dihydroxyaniline: The precursor used in the synthesis of 3,4-Bis(2-chloroethoxy)aniline.
Uniqueness: this compound is unique due to the presence of two chloroethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13Cl2NO2 |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
3,4-bis(2-chloroethoxy)aniline |
InChI |
InChI=1S/C10H13Cl2NO2/c11-3-5-14-9-2-1-8(13)7-10(9)15-6-4-12/h1-2,7H,3-6,13H2 |
InChI Key |
XKSQRACHHFEXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OCCCl)OCCCl |
Origin of Product |
United States |
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